Cas no 955227-49-3 (N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide)
N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide
- N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide
- 955227-49-3
- N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide
- F2370-0923
- N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide
- AKOS024643664
-
- Inchi: 1S/C16H18N2O4/c19-15-5-10(7-17-16(20)11-1-2-11)8-18(15)12-3-4-13-14(6-12)22-9-21-13/h3-4,6,10-11H,1-2,5,7-9H2,(H,17,20)
- InChI Key: NKSCOBVMYKDLFU-UHFFFAOYSA-N
- SMILES: C1(C(NCC2CC(=O)N(C3=CC=C4OCOC4=C3)C2)=O)CC1
Computed Properties
- Exact Mass: 302.12665706g/mol
- Monoisotopic Mass: 302.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 67.9Ų
N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2370-0923-2μmol |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-5μmol |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-10μmol |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-20μmol |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-1mg |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-2mg |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-3mg |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-4mg |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-5mg |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2370-0923-10mg |
N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide |
955227-49-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide
Comprehensive Overview of N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide (CAS No. 955227-49-3)
In the realm of organic chemistry and pharmaceutical research, N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide (CAS No. 955227-49-3) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its benzodioxole and pyrrolidinone moieties, is a subject of interest for researchers exploring novel bioactive molecules. Its cyclopropanecarboxamide group further enhances its versatility, making it a candidate for studies in drug discovery and medicinal chemistry.
The molecular structure of N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide combines a 1,3-benzodioxole ring, a 5-oxopyrrolidine core, and a cyclopropane carboxamide side chain. This intricate architecture is often associated with compounds exhibiting neuroprotective, anti-inflammatory, or enzyme-modulating properties. Researchers are particularly intrigued by its potential role in targeting G-protein-coupled receptors (GPCRs) or kinase pathways, which are hot topics in contemporary drug development.
Recent trends in scientific literature highlight a growing curiosity about small-molecule modulators and their applications in precision medicine. The compound’s CAS No. 955227-49-3 frequently appears in databases querying structure-activity relationships (SAR) or fragment-based drug design. Its benzodioxolyl component, in particular, is a recurring motif in compounds studied for central nervous system (CNS) disorders, aligning with the surge in public interest around neurodegenerative diseases like Alzheimer’s and Parkinson’s.
From a synthetic chemistry perspective, the preparation of N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide involves multi-step reactions, often leveraging amide coupling techniques and pyrrolidinone ring formation. Its cyclopropane moiety introduces steric constraints that can influence conformational stability, a critical factor in optimizing bioavailability and target binding affinity. These attributes make it a valuable scaffold for high-throughput screening (HTS) campaigns.
In the context of AI-driven drug discovery, compounds like CAS No. 955227-49-3 are increasingly analyzed using machine learning models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The integration of computational chemistry tools has accelerated the identification of its potential pharmacophores, resonating with the industry’s shift toward in silico methodologies. This aligns with frequent search queries such as "AI in medicinal chemistry" or "predictive modeling for drug candidates."
Beyond its pharmaceutical relevance, N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide is also discussed in academic circles for its crystal engineering potential. The compound’s ability to form hydrogen-bonded networks may inspire advancements in materials science, particularly in designing molecular crystals with tailored properties. Such interdisciplinary applications underscore its versatility.
In summary, N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide (CAS No. 955227-49-3) represents a compelling case study at the intersection of organic synthesis, drug discovery, and computational chemistry. Its structural complexity and functional diversity position it as a promising entity for addressing unmet medical needs, while its alignment with trending topics like neuroprotection and AI-aided research ensures its continued relevance in scientific discourse.
955227-49-3 (N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}cyclopropanecarboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)